
N-Desmethyl Telmisartan
Übersicht
Beschreibung
N-Desmethyl Telmisartan is a metabolite and synthetic precursor of Telmisartan, a widely prescribed angiotensin II receptor blocker (ARB) used primarily for hypertension management. Structurally, it is formed by the demethylation of Telmisartan’s benzimidazole group. Its primary application lies in positron emission tomography (PET) tracer synthesis, where it serves as a precursor for [¹¹C]Telmisartan, a radiolabeled compound used to study angiotensin II type 1 receptor (AT1R) distribution in vivo. For instance, this compound methyl ester undergoes ¹¹C-methylation to produce [¹¹C]Telmisartan, enabling biodistribution studies in conscious primates . Unlike Telmisartan, which is therapeutic, this compound’s significance is largely confined to research, particularly in neuroimaging and renal AT1R localization studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl Telmisartan typically involves the demethylation of Telmisartan. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow synthesis approach. This method enhances the efficiency and yield of the product by maintaining optimal reaction conditions throughout the process. The use of solid-supported catalysts, such as palladium on carbon (Pd/C), can also be employed to facilitate the demethylation reaction.
Analyse Chemischer Reaktionen
Types of Reactions
N-Desmethyl Telmisartan can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles such as hydroxide ions (OH-) or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydroxide ions in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Antihypertensive Effects
N-Desmethyl Telmisartan exhibits similar pharmacological properties to its parent compound, Telmisartan. It acts primarily by blocking the angiotensin II type 1 (AT1) receptors, which leads to vasodilation and a reduction in blood pressure. Studies have shown that both Telmisartan and this compound can significantly lower systolic blood pressure (SBP) and diastolic blood pressure (DBP) in patients with essential hypertension.
Table 1: Blood Pressure Reduction with Telmisartan and this compound
Biochemical Mechanisms
Cellular Effects
This compound influences various cellular processes, particularly in the context of cancer research. It has been observed to suppress the proliferation of gastrointestinal stromal tumors (GISTs) by inducing cell cycle arrest in vitro. This suggests potential applications in oncology alongside its cardiovascular benefits.
Pharmacokinetic Studies
Bioavailability and Tissue Distribution
This compound's pharmacokinetic profile indicates good bioavailability and tissue penetration due to its lipophilic nature. Studies have demonstrated that higher plasma concentrations correlate with improved therapeutic outcomes, particularly in reducing urinary albumin-to-creatinine ratios (UACR) in patients with type 2 diabetes.
Table 2: Pharmacokinetic Properties of this compound
Parameter | Value |
---|---|
Bioavailability | 42% - 100% |
Half-life | Approximately 24 hours |
Tissue Distribution | High due to lipophilicity |
Clinical Case Studies
Case Study: Efficacy in Diabetic Patients
A clinical study involving ten patients with type 2 diabetes showed that increased exposure to this compound resulted in a significant decrease in UACR, indicating improved kidney function and reduced proteinuria.
Table 3: UACR Changes Post-Treatment
Patient Group | Baseline UACR (mg/g) | Post-Treatment UACR (mg/g) |
---|---|---|
Diabetic Patients | 297 | Significantly reduced |
Regulatory Applications
This compound is utilized in the pharmaceutical industry for quality control and impurity profiling during drug development processes. It plays a crucial role in Abbreviated New Drug Applications (ANDA) submitted to the FDA, ensuring that generic formulations meet safety and efficacy standards.
Wirkmechanismus
N-Desmethyl Telmisartan exerts its effects by blocking the angiotensin II type-1 receptor, thereby inhibiting the vasoconstrictor and aldosterone-secreting effects of angiotensin II. This leads to a reduction in blood pressure and improved cardiovascular function. Additionally, this compound may exhibit partial agonist activity towards peroxisome proliferator-activated receptor gamma (PPAR-γ), contributing to its anti-inflammatory and antiproliferative effects.
Vergleich Mit ähnlichen Verbindungen
Pharmacological and Structural Comparisons
Telmisartan vs. Other ARBs
Telmisartan exhibits distinct properties compared to other ARBs, which may extend to its metabolites like N-Desmethyl Telmisartan:
- Lipophilicity : Telmisartan’s high lipophilicity enhances tissue penetration, particularly across the blood-brain barrier, a trait shared by its derivatives like [¹¹C]Telmisartan .
- PPARγ Modulation : Telmisartan uniquely activates peroxisome proliferator-activated receptor gamma (PPARγ), improving metabolic parameters (e.g., lipid profiles) in hypertensive patients. This effect is absent in losartan and other ARBs .
This compound vs. Other Metabolites
While most ARB metabolites are inactive, this compound is functionally distinct:
- Diagnostic Utility: Unlike losartan metabolites (e.g., E-3174), which retain pharmacological activity, this compound is primarily a tool for radiotracer synthesis, highlighting its niche role in imaging .
Blood Pressure Reduction
Telmisartan demonstrates superior systolic blood pressure (SBP) reduction compared to other antihypertensives:
- Vs. Ramipril (ACE Inhibitor): Telmisartan reduced 24-hour SBP by 3–5 mmHg more in dipper/non-dipper subgroups and attenuated SBP rise in risers .
- Vs. Losartan : Meta-analyses show Telmisartan (40–80 mg/day) reduces SBP by 2.3 mmHg (95% CI: 1.4–3.2) and diastolic BP (DBP) by 1.3 mmHg (95% CI: 0.5–2.1) more than losartan (50–100 mg/day) .
Metabolic Effects
- Lipid Profile : Telmisartan significantly lowers LDL-C (−8.2 mg/dL) and triglycerides (−12.4 mg/dL) compared to losartan, which has neutral effects .
Neuroprotective and Anti-inflammatory Effects
Telmisartan, via this compound’s parent compound, uniquely modulates microglial pathways:
- AMPK/mTOR Pathway : Telmisartan activates AMPK and inhibits mTOR, reducing reactive oxygen species (ROS) and inducing autophagy in microglia. This neuroprotective mechanism is absent in other ARBs .
Biologische Aktivität
N-Desmethyl Telmisartan is a significant metabolite of Telmisartan, an angiotensin II receptor antagonist primarily used for managing hypertension. This compound retains many pharmacological properties of its parent drug but exhibits distinct biological activities due to its modified structure. Understanding the biological activity of this compound is crucial for its potential therapeutic applications and the development of new pharmacological strategies.
This compound, chemically represented as 2-[4-[[6-(1H-benzimidazol-2-yl)-4-methyl-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoic acid, targets the angiotensin II type 1 (AT1) receptors with high affinity. The binding to these receptors inhibits the action of angiotensin II, leading to vasodilation and a reduction in blood pressure. This mechanism is central to its role in cardiovascular health.
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties, including:
- Bioavailability : Ranges from 42% to 100%, influenced by factors such as food intake and individual metabolism.
- Volume of Distribution : High lipophilicity allows extensive distribution in tissues like the liver, kidney, and lungs.
- Half-life : Extended half-life contributes to prolonged effects on blood pressure regulation.
Effects on Cellular Signaling
Research indicates that this compound influences various cellular signaling pathways:
- Cell Cycle Regulation : It has been shown to suppress proliferation in human gastrointestinal stromal tumor (GIST) cells by inducing cell cycle arrest.
- Gene Expression Modulation : The compound affects gene expression related to cardiovascular function and metabolic processes, potentially impacting conditions like metabolic syndrome .
Comparative Efficacy with Telmisartan
Studies comparing this compound with Telmisartan reveal nuanced differences in efficacy:
- Blood Pressure Control : Both compounds effectively lower systolic and diastolic blood pressure, but N-Desmethyl may exhibit enhanced effects in certain populations due to its unique pharmacokinetic profile .
Treatment Regimen | SBP Change (mmHg) | DBP Change (mmHg) | P-value |
---|---|---|---|
Telmisartan Monotherapy | -13.3 (95% CI: -15.0 to -11.6) | -7.3 (95% CI: -8.2 to -6.5) | <0.001 |
Telmisartan + 1 AHD | -13.0 (95% CI: -16.5 to -9.5) | -6.9 (95% CI: -8.7 to -5.1) | <0.001 |
Case Studies and Clinical Findings
Several clinical studies have highlighted the effectiveness of this compound in various settings:
- Hypertensive Patients with Comorbidities : In a cohort study involving patients with essential hypertension and diabetes, significant reductions in blood pressure were observed with N-Desmethyl treatment, suggesting its utility in complex clinical scenarios .
- Kidney Disease Progression : Research indicates that this compound may slow the progression of kidney disease in patients with type 2 diabetes by modulating angiotensin receptor occupancy and improving renal function markers such as urinary albumin-to-creatinine ratio (UACR) .
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for identifying and quantifying N-Desmethyl Telmisartan in pharmaceutical formulations?
- Methodology : Use reverse-phase high-performance liquid chromatography (RP-HPLC) with a mobile phase of acetonitrile and phosphate buffer (40:60, pH 2.4) and a detection wavelength of 230–260 nm. System suitability requires resolution ≥2.0 between this compound and Telmisartan peaks, with tailing factor ≤2.0 . Quantification involves comparing peak responses (rU/rS) against a USP Telmisartan reference standard, ensuring impurity levels ≤0.2% .
Q. How do pharmacopeial standards define acceptance criteria for this compound as a Telmisartan impurity?
- The United States Pharmacopeia (USP) specifies that this compound must not exceed 0.2% of the total drug substance in tablets. Testing involves dissolution studies (Apparatus 2, 75 rpm, pH 2.4 buffer) and chromatographic separation to confirm compliance with uniformity and impurity thresholds .
Q. What are the key steps for validating an RP-HPLC method to detect this compound in stability studies?
- Include specificity (resolution from Telmisartan), linearity (r² ≥0.999 over 50–150% of target concentration), accuracy (recovery 90–110%), precision (RSD ≤2% for repeatability), and robustness (variations in mobile phase pH ±0.2). Use forced degradation (acid/base/oxidative stress) to confirm method stability-indicating capability .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported IC50 values for this compound across laboratories?
- Strategies : Standardize assay conditions (e.g., cell lines, incubation time) and use automated platforms like ICECAP to minimize interlaboratory variability. Exclude outlier datasets and apply efflux ratio-based equations to reduce variability from 159-fold to <10-fold. Validate findings with orthogonal methods (e.g., LC-MS/MS) .
Q. What experimental designs optimize the detection of low-concentration this compound in pharmacokinetic studies?
- Employ a D-optimal mixture design to optimize extraction solvents and mobile phases. For example, Capryol 90 and Tween 80 in self-microemulsifying drug delivery systems (SMEDDS) enhance solubility and detection sensitivity, achieving droplet sizes <25 nm and >99% drug release .
Q. How do dissolution testing updates (e.g., USP 〈711〉 revisions) impact historical data comparisons for this compound?
-
Recent USP revisions (2024) standardize calculations for dissolved telmisartan using revised formulas:
Researchers must retroactively apply this formula to older datasets to ensure comparability, particularly when assessing batch-to-batch variability .
Q. What in vitro models are suitable for studying the anti-inflammatory mechanisms of this compound metabolites?
- Use human umbilical vein endothelial cells (HUVECs) pretreated with homocysteine (Hcy) to induce inflammation. Measure mRNA expression of MCP-1 and VCAM-1 via RT-PCR and protein levels via Western blot. Telmisartan’s effects are dose-dependent (1–10 µM) and mediated via PPARδ activation, validated by inhibitors like GSK0660 .
Q. How can big data analyses inform the repurposing of this compound for neurodegenerative diseases?
- Leverage electronic health records (EHRs) to identify cohorts with reduced Alzheimer’s disease (AD) incidence among telmisartan users. Adjust for confounders (e.g., hypertension severity) and validate findings in animal models (e.g., pristane-induced arthritis rats) to explore neuroprotective pathways .
Q. Methodological Considerations
Q. What statistical approaches are critical for analyzing dose-dependent effects of this compound in preclinical studies?
- Use two-way ANOVA for group comparisons (e.g., Telmisartan vs. ACE inhibitors) and log-rank tests for survival analysis. Report mean ± SEM and apply Bonferroni corrections for multiple comparisons. Software like SPSS or R is recommended for reproducibility .
Q. How should researchers address batch variability in this compound impurity profiles during formulation development?
- Implement quality-by-design (QbD) principles: Define critical material attributes (e.g., solvent purity) and process parameters (e.g., drying time). Use near-infrared (NIR) spectroscopy for real-time monitoring and multivariate analysis (e.g., PCA) to correlate variability with dissolution performance .
Eigenschaften
IUPAC Name |
2-[4-[[6-(1H-benzimidazol-2-yl)-4-methyl-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28N4O2/c1-3-8-29-35-30-20(2)17-23(31-33-26-11-6-7-12-27(26)34-31)18-28(30)36(29)19-21-13-15-22(16-14-21)24-9-4-5-10-25(24)32(37)38/h4-7,9-18H,3,8,19H2,1-2H3,(H,33,34)(H,37,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBXIPRPTFMJQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=NC6=CC=CC=C6N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00579024 | |
Record name | 4'-[(7'-Methyl-2'-propyl[1H,3'H-[2,5'-bibenzimidazole]]-3'-yl)methyl][1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00579024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144701-81-5 | |
Record name | 4'-[(7'-Methyl-2'-propyl[1H,3'H-[2,5'-bibenzimidazole]]-3'-yl)methyl][1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00579024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.